molecular formula C21H14FNO4 B2885007 (Z)-8-(4-fluorophenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951975-99-8

(Z)-8-(4-fluorophenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2885007
CAS No.: 951975-99-8
M. Wt: 363.344
InChI Key: FBGLHAKBABWHPO-GRSHGNNSSA-N
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Description

This compound is a benzofuro-oxazinone derivative featuring a 4-fluorophenyl group at the 8-position and a furan-2-ylmethylene substituent at the 2-position. Its Z-configuration indicates the spatial orientation of the furan moiety relative to the oxazinone core.

Properties

IUPAC Name

(2Z)-8-(4-fluorophenyl)-2-(furan-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO4/c22-13-3-5-14(6-4-13)23-11-17-18(26-12-23)8-7-16-20(24)19(27-21(16)17)10-15-2-1-9-25-15/h1-10H,11-12H2/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGLHAKBABWHPO-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)OCN1C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)OCN1C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-8-(4-fluorophenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound belonging to the class of benzofuroxazines. This compound has garnered attention due to its potential biological activities, including anticancer properties, neuroprotective effects, and interaction with various biochemical pathways.

  • Molecular Formula : C20H17FN2O5S
  • Molecular Weight : 416.4228 g/mol
  • CAS Number : 578753-69-2
  • SMILES Notation : O=C(N1CCOCC1)CN1C(=O)S/C(=C/c2ccc(o2)c2ccc(cc2)F)/C1=O

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The following findings are noteworthy:

  • Inhibition of Cancer Cell Proliferation : Analogous compounds have shown the ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cells. These effects were measured using the SRB assay and ATP viability assays .
  • Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and the generation of reactive oxygen species (ROS). The activation of caspases and alterations in mitochondrial membrane potential are common pathways observed in treated cells .

Neuroprotective Effects

Benzofuroxazine derivatives have also been investigated for their neuroprotective properties:

  • Interaction with Neurotransmitter Systems : Some studies suggest that related compounds may modulate GABA receptors and other neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Seizure Models : In animal models, certain derivatives have been tested for their efficacy in reducing seizure activity. However, some analogues have been shown to exacerbate seizures in specific contexts, indicating a complex interaction with neuronal excitability .

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzofuroxazine derivatives:

  • Study on SIRT Inhibition : A series of benzofuran derivatives were synthesized and tested for their inhibitory activities against SIRT1-3 enzymes. Compounds demonstrated selective inhibition with IC50 values in the micromolar range, suggesting potential applications in aging-related diseases .
CompoundIC50 (µM)Target
Compound 7e3.81SIRT2
Compound X5.00SIRT1
  • Anticancer Efficacy : A recent investigation into chalcone derivatives containing benzofuran moieties indicated significant anticancer activity against various cell lines with IC50 values ranging from 10 µM to 20 µM .

Comparison with Similar Compounds

Key Structural Differences and Similarities

The following table summarizes critical structural and physicochemical properties of the target compound and analogs from the evidence:

Compound Name Molecular Formula Avg. Mass Key Substituents Structural Features Potential Implications
Target: (Z)-8-(4-Fluorophenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Not provided Not provided 4-Fluorophenyl, furan-2-ylmethylene Benzofuro-oxazinone core; Z-configuration Enhanced π-π interactions via furan; fluorophenyl boosts hydrophobicity
Analog 1: (Z)-8-(4-Fluorophenethyl)-2-(pyridin-4-ylmethylene) analog (1:1 dioxane adduct) C28H27FN2O5 490.531 4-Fluorophenethyl, pyridin-4-ylmethylene Benzofuro-oxazinone core; pyridine substituent; 1,4-dioxane adduct Pyridine’s basicity may improve solubility; dioxane adduct enhances crystallinity
Analog 2: Chromeno-benzodioxocin derivative (e.g., 10A) Not provided Not provided Dihydroxyphenyl, phenyl Chromeno[7,8-d][1,3]benzodioxocin core; stereochemical complexity Polar dihydroxyphenyl groups may increase aqueous solubility
Analog 3: Epoxy-pyrrolo-oxazin derivative Not provided Not provided Epoxy, hydroxy, phenylcarbamoyl Oxireno-pyrrolo-oxazin core; hydroxybutanoic acid side chain Epoxy group increases reactivity; carboxylic acid enhances metabolic stability

Substituent-Driven Functional Comparisons

  • Fluorophenyl Group : Common in the target compound and Analog 1, this group enhances lipophilicity and metabolic stability, favoring membrane penetration in biological targets .
  • Heterocyclic Substituents: The target’s furan-2-ylmethylene substituent is electron-rich, promoting π-π stacking interactions.
  • Core Structure Variations: The benzofuro-oxazinone core (target and Analog 1) contrasts with the chromeno-benzodioxocin (Analog 2) and epoxy-pyrrolo-oxazin (Analog 3) systems. These differences influence ring strain, hydrogen-bonding capacity, and conformational flexibility.

Research Implications and Limitations

While structural comparisons provide insights into functional group contributions, pharmacological data (e.g., binding affinity, toxicity) are absent in the provided evidence. Further studies should:

Evaluate the target compound’s solubility and stability relative to Analog 1’s dioxane adduct.

Explore the furan vs. pyridine substituent’s impact on target selectivity.

Assess metabolic pathways influenced by the epoxy group in Analog 3 versus the fluorophenyl group in the target.

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